(2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring and a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one typically involves the condensation of 3,3,5-trimethylcyclohexanone with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazolidinones.
Scientific Research Applications
(2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-2-one
- (2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-5-one
Uniqueness
The uniqueness of (2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one lies in its specific structural features, such as the position of the thiazolidinone ring and the hydrazone moiety
Properties
Molecular Formula |
C13H19N3OS |
---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
2-[(3,3,5-trimethylcyclohexylidene)methyldiazenyl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H19N3OS/c1-9-4-10(6-13(2,3)5-9)7-14-16-12-15-11(17)8-18-12/h7,9H,4-6,8H2,1-3H3 |
InChI Key |
KIGDABREDMDACI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CN=NC2=NC(=O)CS2)CC(C1)(C)C |
Origin of Product |
United States |
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